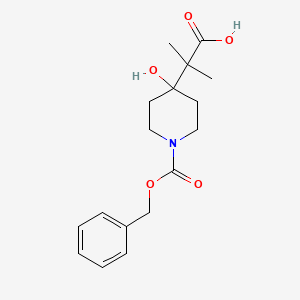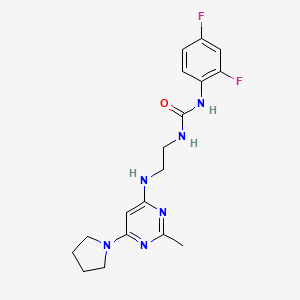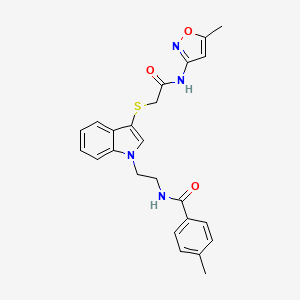
1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazole compounds often involves multi-step reactions with specific reagents. For instance, imidazoles can be synthesized using a one-pot, multi-component reaction that includes 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines, facilitated by catalysts like β-cyclodextrin-propyl sulfonic acid for efficient yields (Ran, Li, & Zhang, 2015). Another approach involves the condensation of substituted 3-formylchromones, benzil, and ammonium acetate in refluxing acetic acid under specific conditions to synthesize novel imidazole derivatives (Sharma et al., 2017).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including details like bond lengths, angles, and the planarity of phenyl rings, can be determined through crystallographic studies. For example, the structure of certain imidazoline compounds has been elucidated, showing usual ranges for bond lengths and angles, with phenyl rings nearly coplanar with the imidazoline ring, thus indicating a stabilized molecular arrangement (Bolte, 1997).
Chemical Reactions and Properties
Imidazole compounds participate in various chemical reactions, including cycloadditions and allylations, demonstrating their versatility in chemical synthesis. For instance, imidazoles have been shown to undergo regioselective allylations, leading to new compounds with potential biological activities (Aouad, Rezki, & El Ahsry, 2008).
Applications De Recherche Scientifique
Antioxidant Capacity and Chemical Reactivity
- The ABTS/PP Decolorization Assay, commonly used to assess antioxidant capacity, highlights the specificity and relevance of oxidation products in antioxidants, including those related to imidazoles and sulfides, underscoring the importance of understanding reaction pathways for the application in antioxidant assays (Ilyasov et al., 2020).
Nanomaterials and Catalysis
- Nanocrystals of metal sulfide materials, including those with imidazole structures, have gained significant attention for their tunable properties and applications in renewable energy, highlighting the importance of controlled fabrication and functionalization for enhancing performance in photocatalytic and electrocatalytic processes (Chandrasekaran et al., 2019).
Organic Synthesis and Functionalization
- Metalloporphyrin-catalyzed C-H bond functionalization, which includes reactions relevant to sulfides and imidazoles, has been reviewed, detailing methods for C-O, C-N, and C-C bond formation. These insights are crucial for the development of novel organic synthesis methodologies and the exploration of new applications in medicinal chemistry and material science (Che et al., 2011).
Environmental Persistence and Toxicity
- The environmental occurrence, persistence, and toxicity of polychlorinated diphenyl sulfides (PCDPSs) have been reviewed, with findings relevant to the environmental behavior and fate of compounds containing imidazole and sulfide groups. This research underscores the need for comprehensive risk assessments and environmental management strategies for such compounds (Zhang et al., 2021).
Drug Design and CNS Applications
- The conversion of imidazoles into potent CNS drugs, including discussions on the synthesis and modification of compounds like 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide, highlights the potential for creating new treatments for CNS diseases based on the structural characteristics and activity profiles of these compounds (Saganuwan, 2020).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Propriétés
IUPAC Name |
2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMVHWUOLXPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)



![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)


